Methyl 2,2,3,4,4,4-hexafluorobutyrate
Overview
Description
Methyl 2,2,3,4,4,4-hexafluorobutyrate is a fluorinated organic compound with the molecular formula C5H4F6O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of six fluorine atoms, which contribute to its high reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,4,4,4-hexafluorobutyrate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,4,4,4-hexafluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2,3,4,4,4-hexafluorobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typically employed for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives such as amides or thiol esters.
Reduction: The primary product is 2,2,3,4,4,4-hexafluorobutanol.
Hydrolysis: The products are 2,2,3,4,4,4-hexafluorobutyric acid and methanol.
Scientific Research Applications
Methyl 2,2,3,4,4,4-hexafluorobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Industry: The compound is employed in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which methyl 2,2,3,4,4,4-hexafluorobutyrate exerts its effects is primarily related to its ability to participate in nucleophilic substitution and reduction reactions. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2,3,3,4,4-hexafluorobutanoate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- Methyl 2,2,3,3,4,4,4-heptafluorobutanoate
Uniqueness
Methyl 2,2,3,4,4,4-hexafluorobutyrate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties compared to other fluorinated compounds. Its high reactivity and stability make it particularly valuable in applications requiring robust and efficient chemical transformations.
Properties
IUPAC Name |
methyl 2,2,3,4,4,4-hexafluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F6O2/c1-13-3(12)4(7,8)2(6)5(9,10)11/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOIDFVMNOXBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(F)(F)F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401023136 | |
Record name | Methyl 2,2,3,4,4,4-hexafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106538-78-7 | |
Record name | Methyl 2,2,3,4,4,4-hexafluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401023136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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